molecular formula C22H18N2OS B5010817 N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide

N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide

Cat. No. B5010817
M. Wt: 358.5 g/mol
InChI Key: CCMSPEOFHHZKNR-UHFFFAOYSA-N
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Description

“N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The cyanomethyl and phenylthio groups attached to the benzene ring could potentially give this compound unique properties, but without specific studies or data on this compound, it’s hard to predict its exact characteristics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a cyanomethyl group attached to one of the carbon atoms of the benzene ring, and a phenylthio group attached to another carbon atom . The exact spatial arrangement of these groups could significantly affect the properties of the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with . Without specific studies or data, it’s hard to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in preliminary studies, it could be further studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-15-14-17-8-12-20(13-9-17)24-22(25)19-10-6-18(7-11-19)16-26-21-4-2-1-3-5-21/h1-13H,14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMSPEOFHHZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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